molecular formula C12H20N2O B8110423 2-(Cyclopropylmethyl)-2,7-diazaspiro[4.5]decan-1-one

2-(Cyclopropylmethyl)-2,7-diazaspiro[4.5]decan-1-one

Cat. No.: B8110423
M. Wt: 208.30 g/mol
InChI Key: AHYFEIZDTVBOAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Cyclopropylmethyl)-2,7-diazaspiro[45]decan-1-one is a chemical compound that belongs to the class of spirocyclic compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, forming a spiro linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopropylmethyl)-2,7-diazaspiro[4.5]decan-1-one can be achieved through various synthetic routes. One notable method involves the use of a Lewis acid-catalyzed Prins/pinacol cascade reaction. This method allows for the formation of spirocyclic compounds with high yields and excellent selectivity . The reaction typically involves the use of aldehydes and 1-(4-hydroxybut-1-en-2-yl)cyclobutanol as starting materials, which undergo a cascade of Prins/pinacol rearrangement to form the desired spirocyclic product.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using cost-effective reagents, and employing efficient purification techniques to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopropylmethyl)-2,7-diazaspiro[4.5]decan-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(Cyclopropylmethyl)-2,7-diazaspiro[4.5]decan-1-one has shown potential in various scientific research applications:

Mechanism of Action

The mechanism by which 2-(Cyclopropylmethyl)-2,7-diazaspiro[4.5]decan-1-one exerts its effects involves the inhibition of kinase activity, particularly RIPK1 . This inhibition blocks the activation of the necroptosis pathway, which has shown therapeutic potential in various inflammatory diseases. The compound interacts with the kinase domain of RIPK1, preventing its activation and subsequent signaling events that lead to cell death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Cyclopropylmethyl)-2,7-diazaspiro[4.5]decan-1-one is unique due to its specific spirocyclic structure and the presence of a cyclopropylmethyl group. This structural uniqueness contributes to its distinct biological activity and potential therapeutic applications.

Properties

IUPAC Name

2-(cyclopropylmethyl)-2,9-diazaspiro[4.5]decan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O/c15-11-12(4-1-6-13-9-12)5-7-14(11)8-10-2-3-10/h10,13H,1-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHYFEIZDTVBOAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCN(C2=O)CC3CC3)CNC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.